Cas no 2034362-33-7 (2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide)

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide structure
2034362-33-7 structure
商品名:2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
CAS番号:2034362-33-7
MF:C17H14N6O2
メガワット:334.332062244415
CID:5468679

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
    • 2-(benzotriazol-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
    • 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
    • インチ: 1S/C17H14N6O2/c24-16(11-23-14-5-2-1-4-12(14)21-22-23)20-10-13-17(19-8-7-18-13)15-6-3-9-25-15/h1-9H,10-11H2,(H,20,24)
    • InChIKey: ISIACPOQEBGLSW-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C1C(CNC(CN2C3C=CC=CC=3N=N2)=O)=NC=CN=1

計算された属性

  • せいみつぶんしりょう: 334.11782371 g/mol
  • どういたいしつりょう: 334.11782371 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 464
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 98.7
  • ぶんしりょう: 334.33

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6562-9441-20μmol
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
20μmol
$79.0 2023-09-08
Life Chemicals
F6562-9441-2μmol
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6562-9441-50mg
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
50mg
$160.0 2023-09-08
Life Chemicals
F6562-9441-25mg
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
25mg
$109.0 2023-09-08
Life Chemicals
F6562-9441-5μmol
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6562-9441-1mg
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
1mg
$54.0 2023-09-08
Life Chemicals
F6562-9441-20mg
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
20mg
$99.0 2023-09-08
Life Chemicals
F6562-9441-40mg
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
40mg
$140.0 2023-09-08
Life Chemicals
F6562-9441-15mg
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
15mg
$89.0 2023-09-08
Life Chemicals
F6562-9441-30mg
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
2034362-33-7
30mg
$119.0 2023-09-08

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide 関連文献

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamideに関する追加情報

Introduction to 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide (CAS No. 2034362-33-7)

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034362-33-7, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of multiple heterocyclic rings, including benzotriazole and pyrazine, alongside a furan moiety, contributes to its complex chemical profile and suggests a rich interplay of electronic and steric effects that may influence its interactions with biological targets.

The molecular structure of CAS No. 2034362-33-7 is characterized by a central acetamide group connected to a benzotriazole ring and a pyrazine ring that is further substituted with a furan moiety. This arrangement creates a multifaceted scaffold that could potentially engage with various biological receptors or enzymes. The benzotriazole ring is known for its ability to act as a hydrogen bond acceptor, which is a critical feature for many bioactive molecules. Additionally, the pyrazine ring introduces additional binding possibilities through its nitrogen atoms, which can form hydrogen bonds or participate in π-stacking interactions with biological targets.

In recent years, there has been growing interest in the development of molecules that incorporate fused heterocyclic systems due to their ability to produce compounds with enhanced binding affinity and selectivity. The combination of benzotriazole, pyrazine, and furan in CAS No. 2034362-33-7 aligns with this trend, as these heterocycles have been widely studied for their potential applications in medicinal chemistry. For instance, benzotriazole derivatives have shown activity against various bacterial and viral pathogens, while pyrazine-based compounds are frequently explored for their roles in modulating enzyme activity and receptor binding.

The acetamide functional group at the N-position of the molecule not only contributes to its solubility but also provides a site for further derivatization. This flexibility allows chemists to modify the compound's properties by introducing additional substituents or altering the length of side chains. Such modifications can fine-tune the molecule's pharmacokinetic profile, including its solubility, metabolic stability, and bioavailability. These attributes are crucial for evaluating the compound's suitability for therapeutic applications.

One of the most compelling aspects of CAS No. 2034362-33-7 is its potential as a lead compound for drug discovery. The structural complexity of this molecule suggests that it could interact with multiple targets simultaneously, which is often desirable in the development of drugs that aim to modulate complex biological pathways. For example, such multifunctional compounds may be effective in treating diseases that involve multiple dysregulated pathways or in situations where targeting a single enzyme or receptor is insufficient.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like CAS No. 2034362-33-7 with greater accuracy before conducting expensive wet-lab experiments. Techniques such as molecular docking and virtual screening allow scientists to simulate how the compound might bind to various proteins or enzymes involved in disease processes. These computational methods have already been instrumental in identifying promising candidates for further experimental validation.

The synthesis of CAS No. 2034362-33-7 presents an interesting challenge due to its complex architecture. However, modern synthetic methodologies have made it possible to construct such molecules efficiently and with high purity. Strategies such as multi-step organic synthesis combined with techniques like palladium-catalyzed cross-coupling reactions have been employed to build the necessary carbon-carbon bonds between the heterocyclic units. Additionally, protecting group strategies are often employed to ensure that reactive functional groups do not interfere with one another during synthesis.

In terms of potential applications, CAS No. 2034362-33-7 has shown promise in preliminary pharmacological studies as a modulator of enzyme activity and receptor binding. The benzotriazole moiety has been linked to activities against certain kinases and phosphodiesterases, while the pyrazine ring has been associated with effects on G-protein coupled receptors (GPCRs). The furan substituent may further enhance these interactions by providing additional binding sites or by influencing the molecule's conformational flexibility.

The development of novel therapeutic agents requires not only potent biological activity but also favorable pharmacokinetic properties. CAS No. 2034362-33-7 has been evaluated for its metabolic stability and solubility under various conditions using both experimental data and predictive models. These assessments are critical for determining whether the compound can be effectively administered orally or via other routes of delivery without undergoing rapid degradation or poor absorption.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated, as they form the backbone of numerous approved drugs worldwide. The unique electronic properties of heterocycles allow them to interact with biological targets in diverse ways, making them invaluable tools for drug design. The combination of benzotriazole, pyrazine, and furan in CAS No. 2034362-33-7 exemplifies how these structural motifs can be leveraged to create novel bioactive molecules with therapeutic potential.

As research continues into CAS No. 2034362-33-7, it is likely that new insights into its mechanism of action will emerge alongside further optimization efforts aimed at improving its pharmacological profile. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd